molecular formula C18H22N2O3S B6086726 N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide

N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide

Katalognummer B6086726
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: DPSNQWCEADRJEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was originally developed as a Raf kinase inhibitor, but has since been found to have multiple targets and mechanisms of action. In

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-proliferative and anti-angiogenic effects on a variety of cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other cancer drugs, such as sorafenib and erlotinib.

Wirkmechanismus

N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has multiple targets and mechanisms of action. It inhibits the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF and PDGF receptors, which are involved in angiogenesis. Additionally, it has been shown to have effects on the PI3K/Akt/mTOR pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and tumor growth. In addition, it has been shown to have effects on glucose metabolism, lipid metabolism, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and its mechanisms of action are well understood. However, there are also limitations to using N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has off-target effects on other kinases, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006. One direction is to further investigate its potential use in combination with other cancer drugs. Another direction is to study its effects on the immune system, as it has been shown to have immunomodulatory effects. Additionally, there is interest in developing more potent and selective RAF kinase inhibitors based on the structure of N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006.

Synthesemethoden

N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 can be synthesized by reacting 3-aminobenzamide with tert-butyl chloroacetate in the presence of triethylamine and then reacting the resulting product with methyl phenyl sulfone in the presence of potassium carbonate. The final product is obtained by recrystallization from methanol. This synthesis method has been modified and improved over the years, resulting in higher yields and purity of N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006.

Eigenschaften

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-18(2,3)19-17(21)14-9-8-10-15(13-14)20(4)24(22,23)16-11-6-5-7-12-16/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSNQWCEADRJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.